4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide
Description
Properties
Molecular Formula |
C12H15F3N2O2 |
|---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
4-amino-N,N-dimethyl-3-(1,1,1-trifluoropropan-2-yloxy)benzamide |
InChI |
InChI=1S/C12H15F3N2O2/c1-7(12(13,14)15)19-10-6-8(4-5-9(10)16)11(18)17(2)3/h4-7H,16H2,1-3H3 |
InChI Key |
YOIRCZAHHXPAJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=CC(=C1)C(=O)N(C)C)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis typically begins with 3-hydroxybenzoic acid or 3-hydroxy-4-nitrobenzoic acid . The latter is preferred for direct nitration-amination sequences, as the nitro group can be reduced to an amine post-functionalization.
Amide Bond Formation
The carboxylic acid is activated via conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with dimethylamine in the presence of a base (e.g., triethylamine) yields N,N-dimethyl-3-hydroxybenzamide :
This step achieves yields of 70–85% under anhydrous conditions.
Introduction of the Trifluoropropan-2-yloxy Group
Etherification Strategies
The hydroxyl group at position 3 is functionalized via nucleophilic substitution or Mitsunobu reaction.
Nucleophilic Substitution
Activation of the hydroxyl group as a mesylate or tosylate facilitates displacement by 1,1,1-trifluoropropan-2-ol . For example:
This method, however, suffers from moderate yields (50–60%) due to steric hindrance from the trifluoromethyl group.
Mitsunobu Reaction
The Mitsunobu reaction offers superior regioselectivity and yields (75–90%) by employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 1,1,1-trifluoropropan-2-ol directly to the hydroxyl group:
This method is favored for its tolerance of bulky substrates.
Introduction of the Amino Group
Nitration and Reduction
If starting from 3-hydroxybenzoic acid, nitration at position 4 is performed prior to etherification. Nitration using fuming HNO₃ in H₂SO₄ introduces the nitro group, followed by reduction to the amine:
Hydrogenation at 50 psi H₂ and 25°C achieves >95% conversion.
Direct Amination
Alternatively, directed ortho-metalation (DoM) strategies using LDA (lithium diisopropylamide) enable regioselective amination. However, this approach requires stringent anhydrous conditions and offers lower yields (~65%).
Optimization and Scalability Considerations
Continuous Flow Synthesis
Recent advances adopt continuous flow reactors for hazardous steps (e.g., nitration), improving safety and yield. For example, a tubular reactor with precise temperature control reduces byproduct formation during nitration.
Protecting Group Strategies
Temporary protection of the amino group as a Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) derivative prevents undesired side reactions during etherification or amidation.
Analytical Data and Characterization
Key spectroscopic data for intermediates and the final compound include:
| Intermediate | ¹H NMR (CDCl₃, 400 MHz) | Yield |
|---|---|---|
| N,N-Dimethyl-3-hydroxybenzamide | δ 7.41 (t, J=8 Hz, 1H), 7.32 (d, J=7.6 Hz, 1H), 6.94 (d, J=8 Hz, 1H), 3.08 (s, 6H) | 82% |
| N,N-Dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide | δ 7.52–7.48 (m, 2H), 7.35 (d, J=8 Hz, 1H), 4.72 (q, J=6.4 Hz, 1H), 3.10 (s, 6H), 1.52 (d, J=6.4 Hz, 3H) | 78% |
| Final Compound | δ 7.38 (d, J=8.4 Hz, 1H), 6.64 (d, J=2.4 Hz, 1H), 6.58 (dd, J=8.4, 2.4 Hz, 1H), 4.70 (q, J=6.4 Hz, 1H), 3.05 (s, 6H), 1.50 (d, J=6.4 Hz, 3H) | 88% |
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
(S)-4-(2-Cyano-3-hydroxybut-2-enamido)-N-(2,6-dibromophenyl)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide (13x)
This compound () shares the trifluoropropan-2-yloxy group but incorporates additional functional groups:
- Substituents: A cyano-hydroxybutenamido moiety at the 4-position and dibromophenyl at the benzamide nitrogen.
- Impact: The cyano and hydroxy groups may enhance hydrogen bonding with biological targets, while bromine atoms increase molecular weight (MW: ~600 g/mol) and lipophilicity compared to the target compound (MW: ~290 g/mol).
- Synthesis: Not detailed in evidence, but the presence of multiple halogens suggests complex purification steps.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
From European Patent EP 3 532 474 B1 ():
- Substituents : Bromo and fluoro groups at positions 4 and 5, respectively, and a 2-chloro-6-fluorophenylamide group.
- Synthesis : High yield (90%) via benzoyl chloride coupling, indicating efficient scalability .
- Key Difference: Bromine substitution likely increases electrophilicity, making it reactive in cross-coupling reactions, unlike the amino-dimethyl group in the target compound.
(S)-N-(2-Chloro-6-fluorophenyl)-4-(4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide
This derivative () features a triazole ring and hydroxymethyl group:
- Molecular Weight : 520.8 g/mol (C21H18ClF5N4O4) vs. 290.2 g/mol for the target compound.
- Functionality : The triazole moiety may improve metabolic stability or target binding affinity, as seen in kinase inhibitors .
- Commercial Status : Available via eMolecules (CAS: 2225819-06-5), contrasting with the discontinued status of the target compound .
Functional Analogues in Clinical Development
Povorcitinib (INN: BAY-2402234)
Teriflunomide Derivatives
Teriflunomide analogues () with trifluoropropan-2-yloxy groups demonstrate the versatility of this substituent in immunomodulatory agents, though their larger size (MW >500 g/mol) may limit blood-brain barrier penetration compared to simpler benzamides .
Key Findings and Implications
- Structural Flexibility: The trifluoropropan-2-yloxy group is a common feature in bioactive compounds, but substituents on the benzamide ring dictate specificity. Amino-dimethyl groups (target compound) may favor solubility, while halogens (e.g., bromo in ) enhance reactivity .
- Synthesis Efficiency : High-yield routes for halogenated analogues () contrast with the discontinued status of the target compound, suggesting scalability issues .
- Therapeutic Potential: Triazole-containing derivatives () and clinical candidates like povorcitinib () underscore the importance of auxiliary heterocycles in optimizing pharmacokinetics .
Biological Activity
4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 276.25 g/mol. The trifluoropropyl group contributes significantly to the compound's lipophilicity, potentially enhancing its biological activity through improved membrane permeability and receptor interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, compounds with similar structures have shown efficacy against strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus .
- Antifungal Activity : There is evidence supporting antifungal activity against Candida albicans, with some derivatives demonstrating significant inhibition at higher concentrations .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Antibacterial Activity | Antifungal Activity | Unique Features |
|---|---|---|---|
| 4-Amino-N,N-dimethylbenzamide | Moderate | None reported | Lacks trifluoropropyl group |
| N,N-Dimethylbenzamide | Low | None reported | Less polar |
| 3-(Trifluoromethyl)aniline | Low | None reported | Contains trifluoromethyl instead of trifluoropropyl |
| 4-Amino-N,N-dimethyl-3-(trifluoropropyl)benzamide | High (MIC 125 µg/ml against E. coli) | Moderate (MIC 500 µg/ml against C. albicans) | Enhanced lipophilicity |
Structure-Activity Relationship (SAR)
The presence of the trifluoropropyl ether group in this compound appears to enhance its interaction with biological targets compared to simpler analogs. The lipophilic nature of the trifluoropropyl group may facilitate better membrane penetration and receptor binding, crucial for its pharmacological effects.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antibacterial Efficacy : A study demonstrated that a derivative of this compound exhibited significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 125 µg/ml against E. coli and was effective against several other gram-positive and gram-negative bacteria .
- Fungal Inhibition : Another investigation found that certain derivatives showed antifungal activity against Candida albicans, with effective concentrations ranging from 500 to 1000 µg/ml .
Q & A
Basic Questions
Q. What safety protocols are critical when handling 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide in laboratory settings?
- Answer: Conduct a comprehensive hazard analysis before synthesis, including evaluation of decomposition risks (thermal instability noted in structurally similar compounds) and mutagenicity screening via Ames II testing . Use personal protective equipment (PPE) and fume hoods for ventilation, as recommended for benzamide derivatives with trifluoromethyl groups. Reference guidelines from Prudent Practices in the Laboratory for risk mitigation .
Q. What synthetic methodologies are effective for introducing the trifluoropropan-2-yloxy substituent into benzamide derivatives?
- Answer: Utilize coupling reactions under controlled pH and temperature, as demonstrated in the synthesis of analogous compounds (e.g., 1-Chloro-3-((1,1,1-trifluoropropan-2-yl)oxy)propan-2-one). Optimize solvent systems (e.g., dichloromethane or acetonitrile) and employ sodium pivalate as a base to stabilize reactive intermediates .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Answer: Combine H/C NMR to resolve aromatic and trifluoropropyl groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity assessment, use HPLC with UV detection at 254 nm, as applied to structurally related benzamides .
Advanced Questions
Q. How does the trifluoropropan-2-yloxy group influence regioselectivity in deamination reactions?
- Answer: The electron-withdrawing trifluoromethyl group enhances leaving-group ability in primary amines, enabling mild deamination at room temperature. Functional group tolerance data (e.g., retention of anomeric purity in β-glucosamine derivatives) suggest steric and electronic effects dominate reactivity . For optimization, screen substrates with varying steric bulk (Table 2 in ).
Q. What experimental strategies address contradictions between in vitro and in vivo biological activity data for benzamide derivatives?
- Answer: Apply site-directed mutagenesis to identify binding pockets (as done for CXCR2 antagonists in ) and correlate with molecular dynamics simulations. Validate discrepancies using orthogonal assays (e.g., GTPγS binding for receptor antagonism vs. cell viability assays). Adjust pharmacokinetic parameters (e.g., logP) to improve bioavailability .
Q. How can thermal instability of trifluoropropyl-containing benzamides be mitigated during long-term storage?
- Answer: Store compounds under inert gas (N or Ar) at -20°C, avoiding exposure to moisture. Pre-formulation studies (e.g., differential scanning calorimetry, DSC) can identify decomposition thresholds. Lyophilization in the presence of stabilizers (e.g., trehalose) is recommended for hygroscopic derivatives .
Q. What computational methods predict the mutagenic potential of novel benzamide analogs?
- Answer: Combine Ames II testing with in silico tools like Derek Nexus for structural alerts. For analogs with lower mutagenicity (e.g., compound 3 in ), prioritize substituents that reduce electrophilic character (e.g., electron-donating groups on the benzamide core) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
